3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chloroacetyl group, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
N-Methylation: The amino group on the piperidine ring is methylated using methyl iodide or a similar methylating agent.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the chloroacetyl moiety, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of 3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid.
Reduction: Formation of reduced derivatives with alcohol or amine functionalities.
Scientific Research Applications
3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Bromo-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester: Similar structure with a bromoacetyl group instead of a chloroacetyl group.
3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester: Similar structure with an ethyl group instead of a methyl group on the amino moiety.
3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for targeted covalent interactions, while the piperidine ring provides a stable and versatile scaffold for further modifications.
Properties
IUPAC Name |
tert-butyl 3-[(2-chloroacetyl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPETUXDAGXYUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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